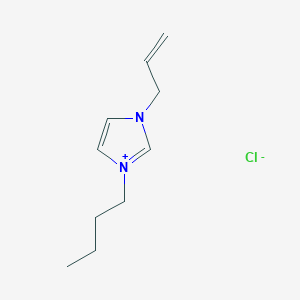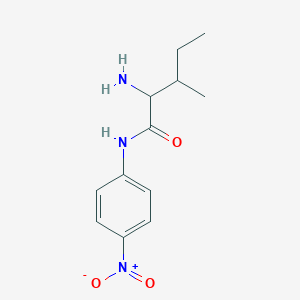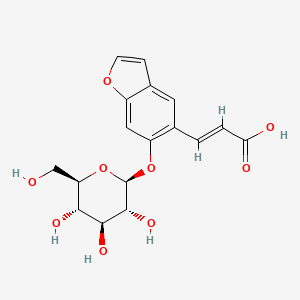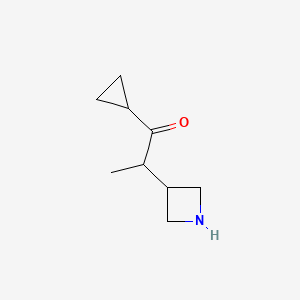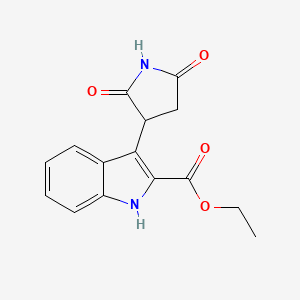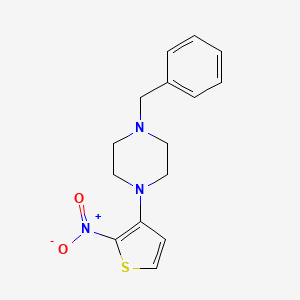![molecular formula C20H15Cl2NO B14802431 N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline](/img/structure/B14802431.png)
N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(benzyloxy)benzylidene]-3,5-dichloroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzylidene group attached to a benzyloxybenzene ring, with two chlorine atoms substituted at the 3 and 5 positions of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)benzylidene]-3,5-dichloroaniline typically involves the condensation reaction between 3,5-dichloroaniline and 3-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N-[3-(benzyloxy)benzylidene]-3,5-dichloroaniline may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(benzyloxy)benzylidene]-3,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-[3-(benzyloxy)benzylidene]-3,5-dichloroaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-(benzyloxy)benzylidene]-3,5-dichloroaniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(benzyloxy)benzylidene]-3,4,5-trimethoxybenzohydrazide
- N-[3-(benzyloxy)benzylidene]-4-((4-methylbenzyl)oxy)benzohydrazide
- N-[3-(benzyloxy)benzylidene]nonanohydrazide
Uniqueness
N-[3-(benzyloxy)benzylidene]-3,5-dichloroaniline is unique due to the presence of chlorine atoms at the 3 and 5 positions of the aniline ring, which can influence its chemical reactivity and biological activity. The benzyloxybenzylidene group also contributes to its distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H15Cl2NO |
|---|---|
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)-1-(3-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H15Cl2NO/c21-17-10-18(22)12-19(11-17)23-13-16-7-4-8-20(9-16)24-14-15-5-2-1-3-6-15/h1-13H,14H2 |
Clave InChI |
QFDPEIIWLLTOKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)

![(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B14802363.png)
![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
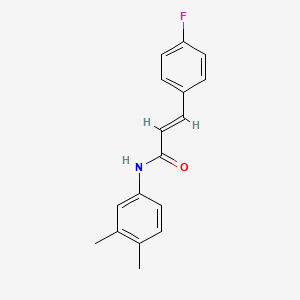
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)
